![molecular formula C25H21N7O4 B2427802 7-(4-(3-(4-メトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-カルボニル)-2H-クロメン-2-オン CAS No. 920414-22-8](/img/structure/B2427802.png)
7-(4-(3-(4-メトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-カルボニル)-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H21N7O4 and its molecular weight is 483.488. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is C21H25N7O2 with a molecular weight of approximately 407.5 g/mol. The compound features a triazolo-pyrimidine moiety linked to a piperazine and a chromone structure, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens. The compound may similarly exhibit these properties due to its structural characteristics that resemble those of known antimicrobial agents .
Anticancer Potential
Triazole derivatives are also recognized for their anticancer properties. Studies suggest that they can inhibit tumor growth by interfering with cellular processes essential for cancer cell proliferation. The specific interactions of this compound with cancer cell lines have yet to be fully explored but warrant investigation given the promising results seen with similar compounds .
Neuroprotective Effects
Compounds featuring the triazole ring have been reported to possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology .
Synthesis Methodologies
The synthesis of 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that include:
- Formation of the Triazole Ring: This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Piperazine Attachment: The piperazine moiety is usually introduced via nucleophilic substitution reactions.
- Chromone Derivation: The chromone structure can be synthesized through condensation reactions involving phenolic compounds.
Each step requires careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
A number of studies have explored the biological activities of related compounds:
- Antifungal Screening: A series of triazolo-pyrimidine derivatives were synthesized and tested against fungal strains such as Candida albicans. Results indicated that certain modifications significantly enhanced antifungal activity .
- Antibacterial Efficacy: Compounds with similar structures showed improved activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or chromone moieties could enhance efficacy .
作用機序
Target of Action
The primary target of this compound is USP28 , a protein that plays a crucial role in various cellular processes . The compound binds to USP28 and directly affects its protein levels .
Mode of Action
The compound binds reversibly to USP28, showing selectivity over other proteins such as USP7 and LSD1 . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects several biochemical pathways. By inhibiting USP28, it can disrupt the cell cycle, particularly at the S phase . This disruption can lead to a decrease in cell proliferation and an increase in apoptosis .
Result of Action
The compound’s action results in significant cellular changes. It can inhibit cell proliferation and induce apoptosis . In addition, it can suppress the expression of certain proteins, such as EGFR .
生物活性
The compound 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a chromenone backbone linked to a triazolopyrimidine moiety via a piperazine carbonyl group. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this one exhibit various biological activities, including:
- Anticancer Activity : Many triazolopyrimidine derivatives demonstrate significant cytotoxic effects against different cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Certain analogs are being investigated for their potential in treating neurodegenerative diseases.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of triazolopyrimidine exhibit potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). For instance, a related compound showed an IC50 value ranging from 0.3 to 24 µM across different targets, indicating substantial potency .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting EGFR and VEGFR2 have shown dual inhibitory effects, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, the introduction of methoxy groups enhances lipophilicity and bioavailability, which are crucial for improved anticancer efficacy .
Data Table of Biological Activities
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.5 | EGFR Inhibition |
Compound B | HCT116 | 1.0 | Dual EGFR/VGFR2 Inhibition |
Compound C | HePG-2 | 5.0 | Apoptosis Induction |
Compound D | A-549 | 10.0 | Cell Cycle Arrest |
特性
IUPAC Name |
3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZPUAQMFEJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。